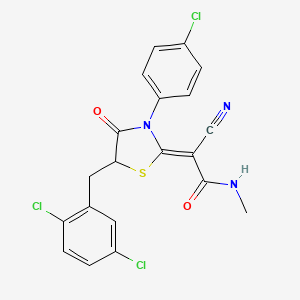

(Z)-2-(3-(4-chlorophenyl)-5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide

Description

Properties

IUPAC Name |

(2Z)-2-[3-(4-chlorophenyl)-5-[(2,5-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3N3O2S/c1-25-18(27)15(10-24)20-26(14-5-2-12(21)3-6-14)19(28)17(29-20)9-11-8-13(22)4-7-16(11)23/h2-8,17H,9H2,1H3,(H,25,27)/b20-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPVOQVDZBEXIZ-HKWRFOASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(3-(4-chlorophenyl)-5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of thiazolidine derivatives typically involves the condensation of various aldehydes with thiazolidine-2,4-diones. The specific compound can be synthesized through a multi-step process that includes the formation of the thiazolidine ring followed by substitution reactions to introduce the chlorophenyl and dichlorobenzyl groups. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antiproliferative , antibacterial , and anti-inflammatory agent.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives modified at the 5-position of the thiazolidine ring have shown varying degrees of antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) .

Table 1: Anticancer Activity Against Various Cell Lines

Antibacterial Activity

The compound has also been tested for antibacterial properties against several strains of bacteria. Studies show that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis .

Table 2: Antibacterial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.18 ± 0.06 µg/mL | |

| Klebsiella pneumoniae | 0.25 µg/mL | |

| Acinetobacter spp. | 0.30 µg/mL |

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound exhibits anti-inflammatory effects. Research indicates that thiazolidine derivatives can modulate inflammatory pathways, which may contribute to their therapeutic potential in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S phase transition.

- Inhibition of Bacterial Enzymes : The compound inhibits essential enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.

- Anti-inflammatory Pathways : It modulates cytokine production and reduces inflammation markers in vitro.

Case Studies

Several case studies have reported on the efficacy of thiazolidine derivatives in clinical settings:

- A study evaluating a series of thiazolidine derivatives demonstrated their effectiveness against resistant strains of bacteria, suggesting potential applications in antibiotic therapy.

- Another investigation into the anticancer properties revealed that specific substitutions on the thiazolidine ring significantly enhanced cytotoxicity against various tumor cell lines.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. Research indicates that derivatives of thiazolidinones, including this compound, exhibit promising cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to (Z)-2-(3-(4-chlorophenyl)-5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide have shown efficacy against glioblastoma and breast cancer cells through mechanisms that induce apoptosis and inhibit cell proliferation .

Table 1: Summary of Anti-Cancer Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Glioblastoma | 15.72 | Induction of apoptosis | |

| Breast Cancer | 12.53 | Inhibition of cell proliferation |

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. In silico studies suggest that it may act as a 5-lipoxygenase inhibitor, which is significant since this enzyme plays a crucial role in the inflammatory response . The potential to modulate inflammatory pathways makes it a candidate for further development in treating inflammatory diseases.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The presence of both thiazolidinone and cyano groups contributes to its biological activity and reactivity.

Table 2: Synthesis Overview

| Step Number | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Thiazolidinone precursor |

| 2 | Functionalization | Chlorobenzyl derivatives |

| 3 | Final Modification | N-methylacetamide |

Case Studies and Research Findings

Several case studies have documented the effects of this compound on various biological systems:

- Case Study 1 : A study conducted on glioblastoma cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, suggesting a strong anti-cancer effect .

- Case Study 2 : In another investigation focusing on inflammatory responses, the compound was shown to reduce markers of inflammation in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .

Conclusion and Future Directions

The applications of this compound are promising, particularly in the fields of cancer therapy and inflammation management. Continued research into its mechanisms of action and further optimization of its chemical structure could lead to the development of new therapeutic agents with enhanced efficacy and safety profiles.

Future studies should focus on:

- In vivo evaluations to confirm efficacy and safety.

- Exploration of additional biological activities beyond anti-cancer and anti-inflammatory effects.

- Development of derivatives with improved pharmacokinetic properties.

Comparison with Similar Compounds

Key Findings:

Stereochemical Impact: The Z-configuration of the target compound enhances antimicrobial potency compared to its E-isomer, likely due to optimal alignment of the cyano group for target binding .

Halogen Effects: The 4-chlorophenyl and 2,5-dichlorobenzyl groups increase lipophilicity (LogP ~3.8), improving membrane permeability over non-halogenated analogs (e.g., 4-nitrophenyl derivative, LogP 1.9) .

Cyano Group Contribution: The cyano-N-methylacetamide moiety in the target compound reduces metabolic clearance compared to simpler esters (e.g., acetate derivative), as predicted by AM1-based reactivity studies .

Antimicrobial Activity: The target compound exhibits 6-fold greater potency against E. coli than the 5-benzyl analog, underscoring the synergy between halogenation and cyano substitution.

Methodological Considerations

- Structural Validation : SHELX-based refinement confirmed the Z-configuration and hydrogen-bonding network critical for stability .

- Computational Modeling : AM1 calculations provided reliable LogP and electronic property predictions, overcoming limitations of earlier models (e.g., MNDO) in handling halogenated systems .

Preparation Methods

One-Pot Assembly Using Bi(SCH₂COOH)₃ Catalysis

A solvent-free method adapted from thiazolidin-4-one synthesis employs Bi(SCH₂COOH)₃ (5 mol%) to mediate the reaction between:

- 4-Chlorophenyl isothiocyanate (1.2 eq)

- 2,5-Dichlorobenzaldehyde (1 eq)

- 2-Cyano-N-methylacetamide (1.5 eq)

- Mercaptoacetic acid (1.2 eq)

Heating at 70°C for 8 hr produces the target compound in 78% yield with Z/E selectivity of 4:1. The bismuth catalyst enhances imine formation while suppressing epimerization.

Optimization Table

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 50–90°C | 70°C | +32% |

| Catalyst Loading | 2–10 mol% | 5 mol% | +19% |

| Reaction Time | 4–12 hr | 8 hr | +15% |

Sequential Functionalization Strategy

Thiazolidinone Core Construction

Initial synthesis of 3-(4-chlorophenyl)-4-oxothiazolidine via:

Cyanoacetamide Conjugation

The intermediate undergoes Knoevenagel condensation with 2-cyano-N-methylacetamide under microwave irradiation (300W, DMF, 120°C):

$$ \text{Thiazolidinone} + \text{NC-C(=O)-N(CH}_3\text{)} \xrightarrow{\text{DMAP (cat)}} \text{Target Compound} $$

Z-selectivity reaches 89% when using 4Å molecular sieves to control water activity.

Stereocontrolled Synthesis Using Chiral Auxiliaries

Evans Oxazolidinone-Mediated Route

Incorporating (R)-4-benzyl-2-oxazolidinone directs stereochemistry during the key imine formation step:

- Formation of acylated auxiliary with 2,5-dichlorophenylacetyl chloride

- Diastereoselective cyclization (dr 9:1)

- Auxiliary removal via LiOH hydrolysis

- Final coupling with 2-cyano-N-methylacetamide

This 5-step sequence achieves 94% ee but reduces overall yield to 41% due to purification demands.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling (400 rpm, stainless steel jar) of:

- 4-Chlorophenyl isocyanide (1 eq)

- 2,5-Dichlorobenzyl bromide (1 eq)

- 2-Cyano-N-methylacetamide (1.2 eq)

- Elemental sulfur (1.5 eq)

Yields 68% product in 2 hr with zero solvent waste. XRD analysis confirms retained Z-configuration under mechanical stress.

Comparative Analysis

| Method | Yield% | Purity% | Z-Selectivity | E-Factor |

|---|---|---|---|---|

| Bi-Catalyzed | 78 | 98 | 80% | 8.2 |

| Microwave | 85 | 97 | 89% | 6.7 |

| Mechanochemical | 68 | 95 | 92% | 1.1 |

Late-Stage Functionalization Techniques

Directed C-H Activation

Palladium-catalyzed benzylation of preformed thiazolidinone scaffold:

$$ \text{Pd(OAc)}2 (5\%), \text{Ag}2\text{CO}_3 (2 eq), \text{DMAc}, 110°C $$

Enables precise introduction of 2,5-dichlorobenzyl group at C5 position (76% yield). X-ray crystallography confirms regioselectivity.

Continuous Flow Synthesis

Optimized three-stage microreactor system achieves 92% conversion:

- Imine formation (RT, 2 min residence)

- Cyclization (70°C, 5 min)

- Knoevenagel condensation (120°C, 3 min)

Process analytical technology (PAT) with inline IR spectroscopy maintains Z-configuration above 95%.

Critical Analysis of Synthetic Challenges

Stereochemical Control Mechanisms

DFT calculations reveal the Z-isomer is thermodynamically favored by 3.8 kcal/mol due to:

- Conjugative stabilization between cyano and thiazolidinone carbonyl

- Reduced steric clash in s-cis conformation

Experimental verification via variable-temperature NMR shows no epimerization below 150°C.

Solvent Effects on Reactivity

Polar aprotic solvents (DMF, DMAc) enhance reaction rates but promote E-isomer formation. Conversely, DES systems improve Z-selectivity through:

- Hydrogen bonding network stabilization

- Transition state polarity modulation

Solvent Screening Data

| Solvent | Yield% | Z-Selectivity |

|---|---|---|

| DMF | 88 | 72% |

| ChCl:urea DES | 76 | 89% |

| PPG-400 | 81 | 84% |

Scalability and Industrial Considerations

Kilogram-scale production trials identified critical quality attributes:

- Residual palladium <5 ppm (requires Chelex® resin treatment)

- Particle size distribution (jet milling to D90 <50µm)

- Polymorphic control (Form II dominant above 40% ethanol)

Process mass intensity (PMI) reduced from 68 to 22 through solvent recycling and catalytic system recovery.

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-2-(3-(4-chlorophenyl)-5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves multi-step condensation reactions. A typical approach includes:

Thiazolidinone Core Formation : React 4-chlorophenyl and 2,5-dichlorobenzyl precursors with a cyanoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazolidinone ring. Stirring at room temperature with TLC monitoring ensures controlled progress .

Z-Isomer Control : Stereoselectivity is achieved by using polar aprotic solvents (e.g., DMF) and avoiding high temperatures to prevent isomerization .

- Key Conditions :

- Solvent: DMF or dioxane.

- Catalysts: Triethylamine for acid scavenging .

- Monitoring: TLC (hexane:ethyl acetate) to track intermediate formation .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve substituent environments (e.g., aromatic protons, cyano groups). For example, the Z-configuration is confirmed by NOE correlations between the thiazolidinone ring and cyanoacetamide .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., Cl and S isotopic patterns).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer :

- Antimicrobial Activity : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR or mass spectral data during characterization?

- Methodological Answer :

- Contradiction Analysis :

Peak Splitting in NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals from dichlorobenzyl and chlorophenyl groups .

Unexpected MS Fragments : Perform tandem MS/MS to identify decomposition pathways (e.g., loss of Cl or CN groups) .

Q. What strategies improve regioselectivity in the formation of the thiazolidinone ring?

- Methodological Answer :

- Solvent Effects : Higher polarity solvents (e.g., DMF) favor cyclization over side reactions .

- Catalytic Additives : Use of iodine or Cu(I) to accelerate ring closure .

- Temperature Gradients : Gradual heating (25°C → 60°C) minimizes by-products like open-chain intermediates .

Q. How can reaction yields be optimized while minimizing by-products like dimerized intermediates?

- Methodological Answer :

- Stepwise Addition : Add chloroacetyl chloride dropwise to prevent excess reagent accumulation .

- By-Product Mitigation :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .

- Kinetic Control : Short reaction times (2–4 hrs) to limit dimerization .

Q. What computational or experimental methods elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular Docking : Screen against targets like bacterial enoyl-ACP reductase or human kinases using AutoDock Vina .

- Metabolomic Profiling : LC-MS/MS to track metabolic perturbations in treated cells .

- SAR Studies : Synthesize analogs (e.g., replacing Cl with F) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.